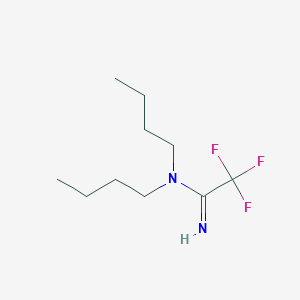

N,N-dibutyl-2,2,2-trifluoroacetimidamide

Descripción

N,N-Dibutyl-2,2,2-trifluoroacetimidamide (CAS: 1650-14-2) is a fluorinated acetimidamide derivative with the molecular formula C₁₀H₁₉F₃N₂ and a molecular weight of 224.27 g/mol. It features two butyl groups attached to the nitrogen atoms of the amidine backbone and a trifluoromethyl group at the α-position. This compound is used in coordination chemistry as a ligand for luminescent iridium complexes, enabling applications in optoelectronic materials . It requires storage at 2–8°C under dry conditions .

Propiedades

Fórmula molecular |

C10H19F3N2 |

|---|---|

Peso molecular |

224.27 g/mol |

Nombre IUPAC |

N,N-dibutyl-2,2,2-trifluoroethanimidamide |

InChI |

InChI=1S/C10H19F3N2/c1-3-5-7-15(8-6-4-2)9(14)10(11,12)13/h14H,3-8H2,1-2H3 |

Clave InChI |

MWDFVIBMVJEIJP-UHFFFAOYSA-N |

SMILES canónico |

CCCCN(CCCC)C(=N)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N,N-dibutil-2,2,2-trifluoroacetimidamida normalmente implica la reacción de cloruro de 2,2,2-trifluoroacetimidilo con dibutilamina . La reacción se lleva a cabo en presencia de una base como trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. La reacción suele llevarse a cabo a temperatura ambiente y produce el producto deseado después de la purificación .

Métodos de Producción Industrial

En un entorno industrial, la producción de N,N-dibutil-2,2,2-trifluoroacetimidamida sigue una ruta sintética similar pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

La N,N-dibutil-2,2,2-trifluoroacetimidamida se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como o para formar los productos de oxidación correspondientes.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como o .

Sustitución: El grupo trifluorometilo puede sufrir reacciones de sustitución nucleófila con nucleófilos como aminas o tioles .

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Nucleófilos como aminas en presencia de una base.

Principales Productos Formados

Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.

Reducción: Formación de aminas o alcoholes.

Sustitución: Formación de imidamidas sustituidas.

Aplicaciones Científicas De Investigación

La N,N-dibutil-2,2,2-trifluoroacetimidamida tiene una amplia gama de aplicaciones en la investigación científica:

Biología: Investigado por su potencial como sonda bioquímica debido a sus propiedades estructurales únicas.

Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo como intermedio en la síntesis de compuestos farmacéuticos.

Industria: Utilizado en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de la N,N-dibutil-2,2,2-trifluoroacetimidamida implica su interacción con los objetivos moleculares a través de su grupo trifluorometilo. Este grupo puede participar en diversas reacciones químicas, incluyendo la sustitución nucleófila y la adición electrófila, lo que lo convierte en un compuesto versátil en la síntesis química. Las vías moleculares implicadas dependen de la aplicación específica y las condiciones de reacción .

Comparación Con Compuestos Similares

Substituent Effects: Alkyl Chain Length

Key Observations :

- Lipophilicity: The dibutyl derivative exhibits higher lipophilicity (predicted logP ~3.46) compared to diethyl analogs due to longer alkyl chains, enhancing solubility in non-polar solvents .

- Steric Effects : Bulkier butyl groups in the dibutyl compound improve steric stabilization in metal complexes, critical for photophysical stability in luminescent materials .

Functional Group Variations

Key Observations :

Key Observations :

- Limited thermal data exist for acetimidamides, but related trifluoroacetamides show stability via hydrogen bonding .

Actividad Biológica

N,N-Dibutyl-2,2,2-trifluoroacetimidamide (DBTFA) is a compound belonging to the class of trifluoroacetamides, which are recognized for their unique chemical properties and biological activities. This article aims to provide a detailed overview of the biological activity of DBTFA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DBTFA has the following chemical structure:

- Chemical Formula : C₉H₁₄F₃N

- Molecular Weight : 201.21 g/mol

The trifluoroacetamide group contributes to the compound's stability and reactivity, making it suitable for various biological applications.

Mechanisms of Biological Activity

DBTFA exhibits several biological activities primarily through its interaction with enzymes and cellular pathways. The following mechanisms have been identified:

- Enzyme Inhibition : DBTFA has been shown to inhibit specific glycosidases and other enzymes. For instance, similar compounds in the trifluoroacetamide class have demonstrated competitive inhibition against α-L-fucosidase, with Ki values in the low nanomolar range .

- Cellular Effects : Research indicates that DBTFA may induce apoptosis in certain cancer cell lines by activating caspases and promoting DNA damage response pathways .

In Vitro Studies

-

Cytotoxicity Assays :

- DBTFA was tested against various cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and HCT-116 (colon cancer). The compound exhibited significant cytotoxic effects, particularly under hypoxic conditions, suggesting its potential as an anti-cancer agent .

- A comparative study showed that DBTFA derivatives had greater hypoxic cytotoxicity than traditional chemotherapeutics like TPZ (Tirapazamine), indicating a promising avenue for further development .

- Mechanistic Insights :

Structure-Activity Relationship (SAR)

The biological activity of DBTFA can be influenced by structural modifications. For example, variations in the alkyl groups attached to the nitrogen atom can affect enzyme inhibition potency and cytotoxicity profiles. The presence of trifluoromethyl groups has been linked to enhanced biological activity due to increased lipophilicity and metabolic stability.

Case Study 1: Anti-Cancer Activity

In a study involving human cancer cell lines, DBTFA was administered at varying concentrations to assess its impact on cell viability. The results indicated a dose-dependent reduction in cell proliferation, with IC50 values significantly lower than those observed for conventional treatments. The study concluded that DBTFA could serve as a lead compound for developing new anti-cancer therapies.

Case Study 2: Enzyme Inhibition Profile

A comparative analysis of DBTFA with other trifluoroacetamides showed that it effectively inhibited α-L-fucosidase at sub-micromolar concentrations. This inhibition was characterized as competitive, with detailed kinetic studies revealing a Ki value of approximately 5 × 10⁻⁹ M . Such specificity highlights its potential as a therapeutic agent targeting glycosidase-related pathways.

Data Summary

| Property/Activity | Value/Description |

|---|---|

| Molecular Weight | 201.21 g/mol |

| Enzyme Inhibition Ki | ~5 × 10⁻⁹ M (α-L-fucosidase) |

| IC50 (Cancer Cell Lines) | Low micromolar range |

| Mechanism | Induces apoptosis via ROS and caspase activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.